molecular formula C9H12O B1605732 1-Ethoxy-3-methylbenzene CAS No. 621-32-9

1-Ethoxy-3-methylbenzene

Cat. No.: B1605732
CAS No.: 621-32-9
M. Wt: 136.19 g/mol
InChI Key: UALKQROXOHJHFG-UHFFFAOYSA-N
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Description

1-Ethoxy-3-methylbenzene, also known as 3-methylphenetole, is an organic compound with the molecular formula C9H12O. It is a derivative of benzene, where an ethoxy group (–OCH2CH3) is attached to the benzene ring at the first position and a methyl group (–CH3) at the third position. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methylbenzene can be synthesized through several methods. One common method involves the alkylation of 3-methylphenol (m-cresol) with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation. For example, nitration with a mixture of nitric acid and sulfuric acid can introduce a nitro group to the benzene ring.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro derivatives of this compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid mixture.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed:

    Nitration: Nitro-1-ethoxy-3-methylbenzene.

    Oxidation: 1-Ethoxy-3-methylbenzaldehyde or 1-ethoxy-3-methylbenzoic acid.

    Reduction: Amino-1-ethoxy-3-methylbenzene.

Scientific Research Applications

1-Ethoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used as a solvent and as a starting material for the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the ethoxy group acts as an electron-donating group, activating the benzene ring towards electrophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

1-Ethoxy-3-methylbenzene can be compared with other similar compounds such as:

    1-Ethoxy-4-methylbenzene: Similar structure but with the ethoxy and methyl groups at different positions, leading to different chemical reactivity and applications.

    1-Methoxy-3-methylbenzene: The methoxy group (–OCH3) instead of the ethoxy group, resulting in different physical and chemical properties.

    3-Methylphenol: The parent compound without the ethoxy group, used as a starting material for the synthesis of this compound.

The uniqueness of this compound lies in its specific functional groups and their positions on the benzene ring, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-ethoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-10-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALKQROXOHJHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060733
Record name 3-Ethoxytoluene
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-32-9
Record name 1-Ethoxy-3-methylbenzene
Source CAS Common Chemistry
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Record name 3-Ethoxytoluene
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Record name m-Ethoxytoluene
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Record name Benzene, 1-ethoxy-3-methyl-
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Record name 3-Ethoxytoluene
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Record name m-methylphenetole
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Record name 3-ETHOXYTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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